molecular formula C20H25N5OS B10918945 (6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

(6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10918945
M. Wt: 383.5 g/mol
InChI Key: DKYXANZUTVBXHM-UHFFFAOYSA-N
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Description

(6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the piperazine and thiophene moieties. Common reagents used in these reactions include various halogenating agents, reducing agents, and coupling reagents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and various catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to changes in cellular functions. For example, the compound may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

    1H-PYRAZOLO[3,4-B]PYRIDINE DERIVATIVES: These compounds share a similar core structure and exhibit comparable biological activities.

    THIENYLMETHYL PIPERAZINE DERIVATIVES: These compounds contain the thiophene and piperazine moieties and are studied for their pharmacological properties.

Uniqueness: (6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which allows it to interact with a broader range of biological targets. This makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C20H25N5OS

Molecular Weight

383.5 g/mol

IUPAC Name

(6-methyl-1-propylpyrazolo[3,4-b]pyridin-4-yl)-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H25N5OS/c1-3-6-25-19-18(13-21-25)17(12-15(2)22-19)20(26)24-9-7-23(8-10-24)14-16-5-4-11-27-16/h4-5,11-13H,3,6-10,14H2,1-2H3

InChI Key

DKYXANZUTVBXHM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=NC(=CC(=C2C=N1)C(=O)N3CCN(CC3)CC4=CC=CS4)C

Origin of Product

United States

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